molecular formula C35H20N4Na6O21S6 B1209529 NF023 (hexasodium)

NF023 (hexasodium)

Cat. No.: B1209529
M. Wt: 1162.9 g/mol
InChI Key: FMQURVHYTBGYSQ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NF023 (hexasodium) is a selective and competitive antagonist of the P2X1 receptor. It is a suramin analog and exhibits subtype-selective competitive antagonism at P2X1 receptors. The compound has the molecular formula C35H20N4Na6O21S6 and a molecular weight of 1162.88 g/mol . NF023 (hexasodium) is known for its ability to inhibit the contraction induced by electrical field stimulation in smooth muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF023 (hexasodium) involves multiple steps, including the formation of sulfonated naphthalene derivatives and their subsequent coupling with aromatic amines. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the sulfonation and coupling reactions .

Industrial Production Methods

Industrial production of NF023 (hexasodium) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under desiccating conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NF023 (hexasodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonated and substituted derivatives of NF023 (hexasodium), which can be further analyzed for their biological activity .

Scientific Research Applications

NF023 (hexasodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the properties and functions of P2X1 receptors.

    Biology: Employed in research to understand the role of P2X1 receptors in cellular signaling and muscle contraction.

    Medicine: Investigated for its potential therapeutic applications in conditions involving smooth muscle contraction and inflammation.

    Industry: Utilized in the development of new drugs targeting P2X1 receptors

Mechanism of Action

NF023 (hexasodium) exerts its effects by selectively and competitively binding to P2X1 receptors, thereby inhibiting their activation. This antagonism prevents the influx of calcium ions, which is essential for muscle contraction and other cellular processes. The compound’s molecular targets include the P2X1 receptor and other related ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NF023 (hexasodium)

NF023 (hexasodium) is unique due to its high selectivity and competitive antagonism at P2X1 receptors. Its ability to inhibit smooth muscle contraction induced by electrical field stimulation sets it apart from other similar compounds .

Biological Activity

NF023 (hexasodium) is a potent and selective antagonist of the P2X1 receptor, a subtype of purinergic receptors that play critical roles in various physiological processes, including muscle contraction and neurotransmission. This article delves into the biological activity of NF023, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₅H₂₀N₄Na₆O₂₁S₆
  • Molecular Weight : 1168.92 g/mol
  • CAS Number : 104869-31-0
  • Solubility : 105.3 mg/mL in water

NF023 acts primarily as a competitive antagonist at the P2X1 receptor, with varying inhibitory potency against other P2X receptor subtypes:

Receptor TypeIC50 Value (μM)
P2X10.21
P2X328.9
P2X2>50
P2X4>100

This selectivity allows NF023 to be utilized in studies investigating the role of P2X1 receptors in different biological contexts without significantly affecting other receptor types.

In Vitro Studies

In vitro, NF023 demonstrates significant effects on cellular signaling pathways:

  • Selectivity for G Proteins : NF023 selectively inhibits recombinant Gi alpha-1 and Go alpha with an EC50 value around 300 nM .
  • Concentration-Response Relationship : At concentrations of 5 and 30 μM, NF023 induces a rightward shift in the ATP concentration-response curve without altering the maximal response, indicating its competitive antagonistic effect (KB = 1.19 μM) .

In Vivo Studies

In vivo experiments reveal additional insights into the pharmacological effects of NF023:

  • Vasopressor Response : When administered at a dose of 100 µmol/kg intravenously , NF023 effectively inhibits vasopressor responses triggered by α,β-mATP but does not affect those induced by noradrenaline in pithed rats .

Anticancer Potential

Recent studies have explored the potential anticancer properties of NF023. A study highlighted its ability to disrupt protein-protein interactions involving cIAP2 and TRAF2, which are crucial for cell survival and proliferation in cancer cells. This disruption suggests that NF023 could serve as a lead compound for developing novel anticancer therapies targeting these pathways .

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of NF023 derivatives has revealed that modifications to its chemical structure can significantly enhance its binding affinity to various targets, including XIAP-BIR1 complexes. This could represent a novel strategy for inhibiting cell survival mechanisms in cancer .

Properties

Molecular Formula

C35H20N4Na6O21S6

Molecular Weight

1162.9 g/mol

IUPAC Name

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6

InChI Key

FMQURVHYTBGYSQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

8,8'-(carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid)
NF-023
NF023

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.